tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797909
InChI: InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3
SMILES:
Molecular Formula: C17H25FN2O2
Molecular Weight: 308.4 g/mol

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC17797909

Molecular Formula: C17H25FN2O2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H25FN2O2
Molecular Weight 308.4 g/mol
IUPAC Name tert-butyl 3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15H,8-11,19H2,1-3H3
Standard InChI Key IWJGXWXLGKKCJJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)CN)C2=CC=C(C=C2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with three distinct groups:

  • tert-Butyl carbamate at position 1, providing steric bulk and stability.

  • Aminomethyl group at position 3, enabling hydrogen bonding and interactions with biological targets.

  • 4-Fluorophenyl group at position 4, enhancing lipophilicity and potential blood-brain barrier permeability.

Key Data:

PropertyValueSource
Molecular FormulaC₁₇H₂₅FN₂O₂
Molecular Weight308.4 g/mol
CAS Number2031242-84-7 (racemic form)
IUPAC Nametert-butyl (3R,4S)-3-(aminomethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate

Stereochemical Considerations

The compound exists as a racemic mixture (rac- form) unless synthesized enantioselectively. The (3R,4S) configuration is common in bioactive analogues, as seen in studies of dopamine transporter inhibitors .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis typically involves:

  • Piperidine Ring Formation: Cyclization of precursor amines and aldehydes under basic conditions.

  • Introduction of Fluorophenyl Group: Nucleophilic aromatic substitution or Suzuki coupling .

  • Aminomethylation: Reductive amination or alkylation using bromomethyl intermediates .

  • Carbamate Protection: Reaction with tert-butyl chloroformate.

Example Protocol (Adapted from ):

  • Step 1: 4-Fluorophenylpiperidine intermediate synthesized via HF-mediated fluorination.

  • Step 2: Aminomethylation using Pd/C-catalyzed hydrogenation of azide intermediates.

  • Step 3: Boc protection under anhydrous conditions (yield: 45–69%) .

Industrial Scalability

Continuous flow synthesis and green chemistry principles (e.g., solvent-free reactions) are employed to enhance yield (>80%) and reduce waste.

Biological Activity and Mechanism

Comparative Activity Table:

CompoundTarget ReceptorEC₅₀ (μM)Reference
This compound (racemic)DAT0.62
(S)-tert-Butyl analogueSERT0.91
4-Chlorophenyl derivativeMAGL0.84

Blood-Brain Barrier Penetration

The 4-fluorophenyl group increases logP by 0.5–1.0 units compared to non-fluorinated analogs, facilitating CNS uptake.

Applications in Drug Discovery

PROTAC Development

The compound serves as a semi-flexible linker in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation. Its rigidity optimizes ternary complex formation between E3 ligases and target proteins .

Structure-Activity Relationship (SAR) Insights

  • Aminomethyl Position: Moving the group from position 4 to 3 reduces DAT affinity by 30% .

  • Fluorine Substitution: Para-fluorine enhances metabolic stability compared to ortho/meta isomers .

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